molecular formula C11H8N2O3 B6385199 (2,4)-Dihydroxy-5-(2-formylphenyl)pyrimidine CAS No. 1261985-63-0

(2,4)-Dihydroxy-5-(2-formylphenyl)pyrimidine

Cat. No.: B6385199
CAS No.: 1261985-63-0
M. Wt: 216.19 g/mol
InChI Key: JHZLIFGKXLSHIU-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(2-formylphenyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with hydroxyl groups at positions 2 and 4, and a formylphenyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4)-Dihydroxy-5-(2-formylphenyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dihydroxypyrimidine with 2-formylphenylboronic acid in the presence of a palladium catalyst, such as in a Suzuki-Miyaura coupling reaction . The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products:

    Oxidation: (2,4)-Dihydroxy-5-(2-carboxyphenyl)pyrimidine.

    Reduction: (2,4)-Dihydroxy-5-(2-hydroxymethylphenyl)pyrimidine.

    Substitution: Various esters or ethers depending on the substituents used.

Scientific Research Applications

(2,4)-Dihydroxy-5-(2-formylphenyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which (2,4)-Dihydroxy-5-(2-formylphenyl)pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The hydroxyl and formyl groups can form hydrogen bonds or participate in other interactions with biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

    (2,4)-Dihydroxy-5-(2-carboxyphenyl)pyrimidine: Similar structure with a carboxyl group instead of a formyl group.

    (2,4)-Dihydroxy-5-(2-hydroxymethylphenyl)pyrimidine: Similar structure with a hydroxymethyl group instead of a formyl group.

    (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine: Similar structure with a methyl group instead of a formyl group.

Uniqueness: (2,4)-Dihydroxy-5-(2-formylphenyl)pyrimidine is unique due to the presence of both hydroxyl and formyl groups, which confer distinct chemical reactivity and potential for diverse applications. The formyl group, in particular, allows for further functionalization and derivatization, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(2,4-dioxo-1H-pyrimidin-5-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-6-7-3-1-2-4-8(7)9-5-12-11(16)13-10(9)15/h1-6H,(H2,12,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZLIFGKXLSHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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